3,3'-Dimethoxy-2,2'-bithiophene (CAS 118583-86-1): A Technical Whitepaper on Properties, Synthesis, and Applications in Organic Electronics
3,3'-Dimethoxy-2,2'-bithiophene (CAS 118583-86-1): A Technical Whitepaper on Properties, Synthesis, and Applications in Organic Electronics
Executive Summary
In the rapidly evolving field of organic electronics, the molecular design of conjugated polymers dictates macroscopic device performance. 3,3'-Dimethoxy-2,2'-bithiophene (CAS 118583-86-1) has emerged as a highly strategic electron-rich comonomer. By strategically placing strongly electron-donating methoxy groups at the 3 and 3' positions of the bithiophene core, researchers can finely tune the highest occupied molecular orbital (HOMO) levels of resulting polymers. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its electronic behavior, and field-proven, self-validating protocols for its synthesis and integration into advanced donor-acceptor (D-A) copolymers.
Physicochemical Properties & Structural Identity
Understanding the baseline properties of 3,3'-dimethoxy-2,2'-bithiophene is critical for optimizing reaction conditions, particularly regarding its solubility and thermal stability during high-temperature polycondensation. The quantitative data is summarized below:
| Property | Value | Source |
| Chemical Name | 3,3'-Dimethoxy-2,2'-bithiophene | [1] |
| CAS Number | 118583-86-1 | [1] |
| Molecular Formula | C10H10O2S2 | [2] |
| Molecular Weight | 226.315 g/mol | [1] |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [3] |
| Boiling Point | 264.6 ± 35.0 °C (at 760 mmHg) | [1] |
| Flash Point | 113.8 ± 25.9 °C | [1] |
| LogP | 2.92 | [1] |
| SMILES | COc1ccsc1-c1sccc1OC | [1] |
Mechanistic Causality: Electronic & Structural Effects
As an application scientist, I emphasize that molecular modifications must be driven by functional causality. The addition of methoxy groups to the bithiophene backbone is not merely structural; it is a calculated electronic manipulation.
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Lowering Oxidation Potential: The methoxy groups exert a strong mesomeric (+M) electron-donating effect. This electron density is pushed into the thiophene π -system, raising the HOMO energy level. Consequently, the monomer and its derivative polymers are significantly easier to oxidize, which is a highly desirable trait for p-type semiconductor applications[4].
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Stabilizing Positive Charges: In organic field-effect transistors (OFETs), charge transport relies on the movement of polarons or bipolarons. The oxygen lone pairs in the methoxy groups help delocalize these positive charges, dramatically enhancing the 5 of the resulting copolymers[5].
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Conformational Locking: While steric hindrance between the 3,3' positions might initially suggest a twisted backbone, the presence of alkoxy groups often induces non-covalent intramolecular Sulfur-Oxygen (S···O) interactions in the polymerized state. This "conformational locking" enforces backbone planarity, reduces reorganization energy, and facilitates strong intermolecular π−π stacking, which is the physical prerequisite for high charge carrier mobility[6].
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and an empirical checkpoint.
Protocol A: Synthesis of 3,3'-Dimethoxy-2,2'-bithiophene via Oxidative Homocoupling
This protocol constructs the core bithiophene structure from 3-methoxythiophene.
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Preparation: Dissolve 3-methoxythiophene (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under a strict Argon atmosphere. Cool the reaction vessel to -78 °C.
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Selective Lithiation: Add n-Butyllithium (n-BuLi, 1.05 equiv) dropwise.
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Causality: The adjacent electronegative oxygen atom provides inductive electron withdrawal, making the C2 proton the most acidic site. Maintaining -78 °C prevents thermodynamic equilibration to other positions and suppresses ring-opening side reactions.
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Self-Validation Check: Quench a 0.1 mL aliquot with D₂O. A ¹H-NMR scan should show >95% deuterium incorporation exclusively at the C2 position, validating the regioselectivity before proceeding.
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Oxidative Coupling: Add anhydrous Copper(II) chloride (CuCl₂, 1.2 equiv) in one portion. Allow the mixture to slowly warm to room temperature overnight.
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Causality: CuCl₂ acts as a single-electron transfer (SET) oxidant. It oxidizes the thienyllithium species to a thienyl radical, which rapidly and specifically dimerizes to form the 2,2'-linkage, avoiding conjugation-breaking 2,5'-defects.
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Workup: Quench with 1M HCl, extract with dichloromethane, dry over MgSO₄, and purify via silica gel column chromatography to yield the pure monomer.
Protocol B: Synthesis of the Stannylated Precursor (CAS 1248460-50-5)
To utilize the monomer in Pd-catalyzed Stille polycondensations, it must be functionalized into 7[7].
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Double Lithiation: Dissolve 3,3'-dimethoxy-2,2'-bithiophene in anhydrous THF at -78 °C. Add n-BuLi (2.2 equiv). Stir for 1 hour.
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Causality: The C5 and C5' positions are the only remaining α -protons and are highly susceptible to deprotonation.
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Stannylation: Add Trimethyltin chloride (Me₃SnCl, 2.5 equiv). Stir for 2 hours, then warm to room temperature.
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Causality: The highly nucleophilic lithiated intermediate attacks the electrophilic tin center. Trimethyltin is preferred over tributyltin here for easier purification via recrystallization.
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Purification & Validation: Recrystallize from hexanes.
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Self-Validation Check: Run a ¹¹⁹Sn-NMR. A single, sharp resonance peak confirms symmetric bis-stannylation. Any secondary peaks indicate mono-stannylated defects, which would act as catastrophic chain-terminators during polymer synthesis.
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Visualization: Synthesis and Application Workflow
The following diagram maps the logical progression from raw material to advanced electronic application, highlighting the critical intermediate phases.
Fig 1: Synthesis and application workflow of 3,3'-dimethoxy-2,2'-bithiophene in organic electronics.
Applications in Organic Electronics
The integration of 3,3'-dimethoxy-2,2'-bithiophene into macromolecular architectures primarily serves the development of Donor-Acceptor (D-A) Copolymers . By alternating this electron-rich (Donor) unit with an electron-deficient (Acceptor) unit (e.g., benzothiadiazole or diketopyrrolopyrrole), researchers can induce intramolecular charge transfer (ICT). This hybridization of molecular orbitals effectively narrows the bandgap of the polymer, allowing for broad absorption spectra and highly tunable energy levels required for high-performance OFETs and organic photovoltaics (OPVs)[4]. Furthermore, the specific inclusion of the methoxy groups ensures that the resulting devices maintain operational stability even under ambient oxidative stress[8].
References
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PubChem: 3,3'-Dimethoxy-2,2'-bithiophene (CID 10609306). National Institutes of Health (NIH). 2
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3,3'-dimethoxy-2,2'-bithiophene | 118583-86-1. ChemicalBook. 3
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3,3'-Dimethoxy-2,2'-bithiophene | CAS#:118583-86-1. Chemsrc. 1
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(3,3'-dimethoxy-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane). ChemicalBook. 7
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Structure of 3,3'-dimethoxy-2,2'-bithiophene and comparison with quantum-mechanical calculations. ResearchGate. 6
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Redox-Stability of Alkoxy-BDT Copolymers and their Use for Organic Electronics. KAUST. 5
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Alternating Donor−Acceptor Substitutions in Conjugated Polythiophenes. ACS Publications.4
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Redox-stability of alkoxy-BDT copolymers and their use for organic electronics. QMUL. 8
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